Cas no 1328527-06-5 (2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide)

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide
- 1328527-06-5
- EN300-733014
- AKOS027499647
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- Inchi: 1S/C11H13NO4/c1-14-12-11(13)7-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5,7H2,1H3,(H,12,13)
- InChI Key: DJSOELDBLWPTDD-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC(CC(NOC)=O)=CC1=2
Computed Properties
- Exact Mass: 223.08445790g/mol
- Monoisotopic Mass: 223.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.8Ų
- XLogP3: 1.1
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-733014-1.0g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide |
1328527-06-5 | 1g |
$0.0 | 2023-06-06 |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide Related Literature
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide is a compound with the CAS number 1328527-06-5, which has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of acetamides, which are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide is characterized by a benzodioxin ring system fused with a dihydro structure, making it a bicyclic compound. The benzodioxin moiety is known for its stability and ability to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The N-methoxy group attached to the acetamide functional group adds to the compound's reactivity and solubility properties.
Recent studies have highlighted the potential of benzodioxin derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. For instance, researchers have reported that certain benzodioxin-containing compounds exhibit significant inhibitory effects on inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells). These findings suggest that 1328527-06-5 could be a promising candidate for further exploration in the context of inflammatory diseases.
Another area of interest for N-methoxyacetamide derivatives is their role as bioisosteres in medicinal chemistry. Bioisosteres are structural analogs that retain similar biological activity but differ in their physical properties, such as solubility or permeability. The N-methoxy group in this compound provides an additional layer of functionality, potentially enhancing its pharmacokinetic profile when compared to other acetamide derivatives.
From a synthetic perspective, the preparation of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxyacetamide involves a multi-step process that typically includes the formation of the benzodioxin ring followed by acylation and methylation steps. Researchers have optimized these steps to improve yield and purity, leveraging modern catalytic methods and green chemistry principles.
In terms of applications beyond pharmaceuticals, benzodioxin derivatives have been explored for their potential in agrochemicals. For example, certain analogs have shown promise as fungicides or plant growth regulators due to their ability to interact with specific biochemical pathways in plants or pathogens.
Looking ahead, the continued investigation into 1328527-06-5 and its derivatives is expected to yield further insights into their therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of this compound into clinically relevant agents.
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